molecular formula C11H13N3S B2452793 2-Anilino-4-(2-aminoethyl)thiazole CAS No. 124458-17-9

2-Anilino-4-(2-aminoethyl)thiazole

Cat. No.: B2452793
CAS No.: 124458-17-9
M. Wt: 219.31
InChI Key: QNLIBPVYYKEUBR-UHFFFAOYSA-N
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Description

2-Anilino-4-(2-aminoethyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C11H13N3S, and it has a molecular weight of 219.31 g/mol .

Mechanism of Action

Target of Action

The primary target of 2-Anilino-4-(2-aminoethyl)thiazole is the Traf2- and Nck-interacting kinase (TNIK). TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

This compound interacts with TNIK by binding to its active site, thereby inhibiting its kinase activity. This inhibition disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell proliferation and differentiation. By inhibiting TNIK and disrupting the Wnt signaling pathway, the compound can potentially slow down the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-(2-aminoethyl)thiazole typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . The general procedure involves:

  • Mixing ethyl bromopyruvate and thiourea in ethanol.
  • Refluxing the mixture for 24 hours.
  • Monitoring the reaction progress using TLC.
  • Isolating the product by filtration and purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-(2-aminoethyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of amino and thiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Anilino-4-(2-aminoethyl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of aniline and thiazole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLIBPVYYKEUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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